molecular formula C13H20N4OS B13053690 (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL

Cat. No.: B13053690
M. Wt: 280.39 g/mol
InChI Key: JTAQKRBSCGYBPQ-VIFPVBQESA-N
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Description

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of the amino group via nucleophilic substitution.
  • Attachment of the hexanol side chain through alkylation or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or carboxylic acid.

    Reduction: Reduction of the thienopyrimidine ring or amino groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of (S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Aminohexanol derivatives: Compounds with similar side chains but different core structures.

Uniqueness

(S)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

(2S)-2-[(2-amino-7-methylthieno[3,2-d]pyrimidin-4-yl)amino]hexan-1-ol

InChI

InChI=1S/C13H20N4OS/c1-3-4-5-9(6-18)15-12-11-10(8(2)7-19-11)16-13(14)17-12/h7,9,18H,3-6H2,1-2H3,(H3,14,15,16,17)/t9-/m0/s1

InChI Key

JTAQKRBSCGYBPQ-VIFPVBQESA-N

Isomeric SMILES

CCCC[C@@H](CO)NC1=NC(=NC2=C1SC=C2C)N

Canonical SMILES

CCCCC(CO)NC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

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